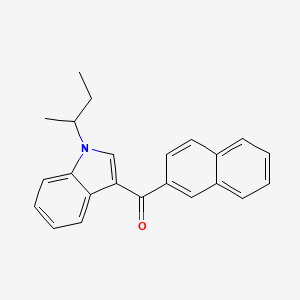
JWH-073 2'-Naphthyl-N-(1-methylpropyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is structurally similar to JWH 073 but differs by having a naphthyl group attached at the 2’ position and a 1-methylpropyl group instead of a butyl chain. Synthetic cannabinoids like JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer are often used in scientific research to study the effects of cannabinoids on the human body and to develop potential therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer typically involves the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Naphthyl Group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction, where the indole core reacts with a naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the 1-Methylpropyl Group: The final step involves the alkylation of the indole nitrogen with 1-bromobutane under basic conditions to introduce the 1-methylpropyl group.
Industrial Production Methods
Industrial production of JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with a purity of ≥95% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthyl group or the alkyl chain can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted indoles and naphthyl derivatives
Scientific Research Applications
JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.
Biology: Employed in studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors (CB1 and CB2) in the human body.
Medicine: Investigated for its potential therapeutic effects, including pain relief, anti-inflammatory properties, and neuroprotection.
Industry: Utilized in the development of new synthetic cannabinoids for potential pharmaceutical applications.
Mechanism of Action
JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer exerts its effects by binding to cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and appetite. The compound mimics the action of endogenous cannabinoids, leading to the activation of these receptors and subsequent modulation of intracellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with a similar structure but with a naphthyl group at the 1’ position and a pentyl chain.
JWH 250: Contains a 2’-methoxyphenyl group instead of a naphthyl group and a pentyl chain.
AM-2201: Similar to JWH 018 but with a fluorine atom attached to the pentyl chain.
Uniqueness
JWH 073 2’-naphthyl-N-(1-methylpropyl) isomer is unique due to its specific structural modifications, which may result in different binding affinities and activities at cannabinoid receptors compared to other synthetic cannabinoids. These differences can lead to variations in potency, efficacy, and potential therapeutic applications .
Properties
Molecular Formula |
C23H21NO |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1-butan-2-ylindol-3-yl)-naphthalen-2-ylmethanone |
InChI |
InChI=1S/C23H21NO/c1-3-16(2)24-15-21(20-10-6-7-11-22(20)24)23(25)19-13-12-17-8-4-5-9-18(17)14-19/h4-16H,3H2,1-2H3 |
InChI Key |
DFTLLFXLJMPATM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=C(C2=CC=CC=C21)C(=O)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















